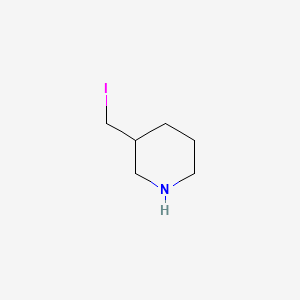

3-(Iodomethyl)piperidine

Beschreibung

Eigenschaften

IUPAC Name |

3-(iodomethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12IN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNWPAKPJKBKIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693574 | |

| Record name | 3-(Iodomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260856-53-8 | |

| Record name | 3-(Iodomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Iodomethyl)piperidine and Its N-Protected Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for 3-(iodomethyl)piperidine and its more stable and synthetically versatile N-protected analogues, primarily focusing on the N-Boc derivative. The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis, purification, and characterization of this important building block. The guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. The introduction of a reactive iodomethyl group at the 3-position provides a valuable handle for further chemical modifications, making this compound a key intermediate in the synthesis of more complex molecules. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, makes the iodomethyl group an excellent leaving group for nucleophilic substitution reactions.

However, the free secondary amine of this compound can complicate synthetic transformations due to its nucleophilicity and basicity. Therefore, protection of the piperidine nitrogen, most commonly with the tert-butyloxycarbonyl (Boc) group, is a standard and highly recommended strategy. N-Boc-3-(iodomethyl)piperidine offers enhanced stability, improved solubility in organic solvents, and allows for selective reactions at the iodomethyl group without interference from the piperidine nitrogen. This guide will primarily focus on the synthesis of this N-protected derivative.

Strategic Approaches to Synthesis

The synthesis of this compound derivatives typically commences from the corresponding and more readily available 3-(hydroxymethyl)piperidine precursor. The core of the synthesis lies in the efficient conversion of the primary alcohol to an alkyl iodide. Several classical and modern organic reactions can be employed for this transformation. This guide will detail the most reliable and commonly used methods.

A general overview of the synthetic strategy is depicted below:

Figure 1: General synthetic workflow for this compound.

Synthesis of the Precursor: N-Boc-3-(hydroxymethyl)piperidine

The first crucial step is the protection of the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Rationale for Boc Protection

-

Prevention of Side Reactions: The secondary amine of piperidine is nucleophilic and can react with the iodinating reagents or the alkyl iodide product itself, leading to undesired side products and reduced yields.

-

Improved Handling and Purification: The Boc group increases the lipophilicity of the molecule, generally making it more soluble in common organic solvents and easier to purify by standard techniques like flash column chromatography.

-

Directing Reactivity: By protecting the nitrogen, subsequent reactions are selectively directed to the hydroxyl group.

Experimental Protocol: N-Boc Protection of 3-(Hydroxymethyl)piperidine

This protocol describes a standard procedure for the N-Boc protection of 3-(hydroxymethyl)piperidine.

Materials:

-

3-(Hydroxymethyl)piperidine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3-(hydroxymethyl)piperidine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-3-(hydroxymethyl)piperidine.

| Reagent | Molar Eq. | Purpose |

| 3-(Hydroxymethyl)piperidine | 1.0 | Starting material |

| Di-tert-butyl dicarbonate | 1.1 | Boc-protecting agent |

| Triethylamine | 1.2 | Base to neutralize the acid formed |

| Dichloromethane | Solvent | Reaction medium |

Conversion of N-Boc-3-(hydroxymethyl)piperidine to N-Boc-3-(iodomethyl)piperidine

The conversion of the primary alcohol to the corresponding iodide is the key transformation. The Appel reaction is a reliable and widely used method for this purpose.

The Appel Reaction: Mechanism and Rationale

The Appel reaction converts an alcohol to an alkyl halide using a combination of a triarylphosphine (commonly triphenylphosphine, PPh₃) and a halogen source (in this case, iodine, I₂). The reaction proceeds through the formation of an alkoxyphosphonium salt, which is an excellent leaving group. The halide ion then displaces this group in an Sₙ2 reaction. The use of imidazole is often beneficial as it acts as a mild base and a halogen transfer agent, facilitating the reaction.

Spectroscopic Characterization of 3-(Iodomethyl)piperidine: A Technical Guide to ¹H and ¹³C NMR Analysis

Abstract

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic features of 3-(Iodomethyl)piperidine. In the absence of publicly available experimental spectra for this specific compound, this document leverages fundamental NMR principles, established substituent effects, and data from analogous structures to present a comprehensive predicted ¹H and ¹³C NMR profile. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering a detailed methodology for data acquisition and a thorough, reasoned interpretation of the expected spectral data. This guide underscores the power of predictive spectroscopy in modern chemical analysis and provides a robust framework for the characterization of novel piperidine derivatives.

Introduction: The Significance of this compound

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. 3-substituted piperidines, in particular, are crucial building blocks for creating molecules with specific three-dimensional orientations.

This compound serves as a valuable synthetic intermediate. The iodomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions to introduce the piperidin-3-ylmethyl moiety into a target molecule. Accurate structural confirmation of such intermediates is paramount to ensure the integrity of a synthetic route. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of organic molecules in solution. This guide provides the foundational knowledge for interpreting the ¹H and ¹³C NMR spectra of this compound.

Proposed Methodology for NMR Data Acquisition

The quality of NMR data is fundamentally dependent on a well-designed experimental protocol. The following section outlines a robust methodology for acquiring high-resolution ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis. Residual solvents or reaction byproducts should be removed via appropriate purification techniques (e.g., column chromatography, distillation).

-

Solvent Selection: Chloroform-d (CDCl₃) is the recommended initial solvent due to its excellent solubilizing properties for many organic compounds and its relatively simple residual solvent signal (a singlet at ~7.26 ppm).[2]

-

Causality: The choice of CDCl₃ provides a clean spectral window for most of the expected signals. However, the N-H proton signal may be broad and its chemical shift can be concentration-dependent. For unambiguous observation of the N-H proton, or if solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. In DMSO-d₆, the N-H proton exchange rate is slower, often resulting in a sharper, more distinct signal.[3]

-

-

Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe on a modern NMR spectrometer (≥400 MHz).

-

Sample Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to prevent degradation of spectral resolution.[4]

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz spectrometer and should be adjusted accordingly for instruments of different field strengths.

| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Justification |

| Pulse Program | zg30 | zgpg30 | Standard one-pulse experiments with a 30° flip angle to allow for faster repetition times. |

| Spectral Width (SW) | ~12 ppm (4800 Hz) | ~220 ppm (22000 Hz) | Encompasses the full expected range of proton and carbon chemical shifts for this type of molecule. |

| Acquisition Time (AT) | ~3-4 s | ~1-2 s | Provides adequate digital resolution to resolve fine coupling patterns.[5] |

| Relaxation Delay (D1) | 2 s | 2 s | Allows for sufficient relaxation of nuclei between scans, crucial for accurate integration. |

| Number of Scans (NS) | 8-16 | 1024-4096 | Sufficient for a good signal-to-noise ratio given the sample concentration. More scans are needed for the less sensitive ¹³C nucleus. |

| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard room temperature acquisition. |

Structural Overview and Predicted Spectral Analysis

To facilitate a clear discussion, the atoms in this compound are numbered as shown in the diagram below. The piperidine ring exists predominantly in a chair conformation, leading to distinct axial and equatorial positions for the protons.[1]

Caption: Molecular structure and numbering scheme for this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to overlapping signals and second-order coupling effects typical of saturated ring systems. The protons on the piperidine ring are diastereotopic, meaning even protons on the same carbon (e.g., C2-Hₐₓ and C2-Hₑ₁) are chemically non-equivalent and will have different chemical shifts and couplings.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration | Justification |

| H7, H7' | 3.25 - 3.15 | dd | J ≈ 10, 5 | 2H | Methylene protons adjacent to the electronegative iodine atom are significantly deshielded. They are diastereotopic and coupled to H3. |

| H2ₑ₁, H6ₑ₁ | 3.10 - 2.95 | m | - | 2H | Equatorial protons alpha to the nitrogen are deshielded. |

| H2ₐₓ, H6ₐₓ | 2.65 - 2.50 | m | - | 2H | Axial protons alpha to the nitrogen are typically more shielded than their equatorial counterparts. |

| H3 | 2.00 - 1.85 | m | - | 1H | Methine proton at the substitution site. |

| H5ₑ₁ | 1.85 - 1.70 | m | - | 1H | Equatorial proton. |

| H4ₑ₁ | 1.70 - 1.55 | m | - | 1H | Equatorial proton. |

| H1 (N-H) | 1.60 (variable) | br s | - | 1H | The chemical shift is highly dependent on solvent and concentration; signal is often broad due to quadrupolar relaxation and chemical exchange. |

| H5ₐₓ, H4ₐₓ | 1.50 - 1.20 | m | - | 3H | Axial protons are generally found further upfield. These signals are likely to be complex and overlapping. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule (assuming rapid chair-chair interconversion on the NMR timescale).

| Carbon Assignment | Predicted δ (ppm) | Justification |

| C2, C6 | 47 - 45 | Carbons directly attached to the nitrogen atom appear in this characteristic region for piperidines.[1] |

| C3 | 38 - 35 | The methine carbon bearing the iodomethyl substituent. Its shift is influenced by the beta-effect of the iodine. |

| C5 | 28 - 26 | Beta-carbon to the substituent, expected to be in a typical aliphatic range. |

| C4 | 25 - 23 | Gamma-carbon to the substituent, generally the most shielded of the piperidine ring carbons. |

| C7 | 10 - 5 | This carbon is subject to the "heavy-atom effect" from the directly attached iodine, which induces significant shielding (an upfield shift) compared to a typical CH₂ group.[6][7] |

Experimental Workflow for Structural Verification

While the predictions above provide a strong foundation, unambiguous assignment requires further experimental evidence, primarily through two-dimensional (2D) NMR techniques.

Caption: Logical workflow for definitive NMR-based structure elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-coupled to each other. For instance, it would definitively show the correlation between the H7 protons and the H3 proton, and trace the connectivity around the entire piperidine ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This would allow for the unambiguous assignment of each carbon by identifying its attached proton(s). For example, the proton signal predicted at ~3.2 ppm (H7) would show a cross-peak to the highly shielded carbon signal predicted around 5-10 ppm (C7), confirming this unique C-H bond.

Conclusion

This guide presents a detailed, predicted ¹H and ¹³C NMR spectroscopic profile for this compound. The predicted chemical shifts and coupling patterns are grounded in established principles of NMR spectroscopy, including the effects of electronegativity, diamagnetic anisotropy, and the significant shielding "heavy-atom effect" of iodine. The provided methodologies for data acquisition and verification represent a robust protocol for researchers engaged in the synthesis and characterization of novel piperidine-based compounds. This work serves as a reliable starting point for the analysis of experimental data and reinforces the predictive power of NMR in modern chemical research.

References

- (Reference for general NMR principles, if needed)

-

Wikipedia. (2024). Piperidine. Retrieved from [Link]

- (Reference for piperidine deriv

- (Reference for piperidine deriv

- (Reference for piperidine deriv

-

ResearchGate. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Retrieved from [Link]

-

Larive, C. K., & Korir, A. K. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. Retrieved from [Link]

- (Reference for NMR acquisition)

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

-

Laurence, C., et al. (n.d.). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. ACS Publications. Retrieved from [Link]

- (Reference for piperidine deriv

-

ResearchGate. (n.d.). ¹H and (b) ¹³C NMR spectra recorded for the mono-iodo derivative of II. Retrieved from [Link]

-

Eliel, E. L., et al. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]

-

Giam, C. S., & Lyle, J. L. (1972). Deshielding of Carbon-13 Nuclei by Attached Iodine Atoms. Solvent Effects on Carbon-13 Chemical Shifts in Alkyl Iodides. J. Chem. Soc., Chem. Commun. Retrieved from [Link]

- (Reference for piperidine deriv

- (Reference for predicted spectra d

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0034301). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane. Retrieved from [Link]

- (Reference for heavy

- (Reference for rel

- (Reference for piperidine deriv

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Eurisotop. (n.d.). NMR Solvents. Retrieved from [Link]

- (Reference for chemical suppliers)

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

- (Reference for piperidine spectra)

- (Reference for rel

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 3. chem.washington.edu [chem.washington.edu]

- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: Navigating the Dual-Hazard Nature of 3-(Iodomethyl)piperidine

An In-depth Technical Guide to the Safe Handling and Management of 3-(Iodomethyl)piperidine

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a piperidine ring and a reactive iodomethyl group, makes it a versatile intermediate for introducing the piperidin-3-ylmethyl moiety into more complex molecular scaffolds.[1] The iodomethyl group is particularly useful as iodine is an excellent leaving group, facilitating nucleophilic substitution reactions to form new carbon-heteroatom or carbon-carbon bonds.[1] This reactivity is crucial in the synthesis of ligands for various biological targets.[1]

However, the very features that make this compound synthetically useful also render it a significant laboratory hazard. The safety profile of this compound is a composite of two primary risk factors: the inherent hazards of the piperidine core and the high reactivity of the iodomethyl functional group. The piperidine moiety is known to be highly flammable, corrosive, and toxic by multiple routes of exposure.[2][3] The iodomethyl group classifies the molecule as a reactive alkylating agent, which can readily react with biological nucleophiles, posing a significant health risk upon exposure.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is intended for researchers, chemists, and drug development professionals who work with this and structurally related compounds. The protocols and insights described herein are designed to foster a self-validating system of safety, grounded in a thorough understanding of the compound's chemical nature.

Section 1: Hazard Identification and Risk Analysis

Anticipated GHS Hazard Classification

The following table summarizes the anticipated Globally Harmonized System (GHS) classification for this compound. This classification is extrapolated from the known hazards of piperidine and the expected properties of an alkyl iodide.

| Hazard Class | Hazard Category | Hazard Statement | Basis for Classification |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour.[3] | Based on piperidine, which is a highly flammable liquid.[2][3] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] | Based on piperidine.[2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2] | Based on piperidine.[2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[3] | Based on piperidine.[3] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[3] | Based on piperidine's known corrosivity.[3] The alkylating nature of the iodomethyl group may exacerbate tissue damage. |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[4] | Based on piperidine's known corrosivity.[4] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[5][6] | Based on related piperidine derivatives and the irritating nature of alkyl halides.[5][6] |

Toxicological Profile

Corrosivity and Irritation: Like piperidine, this compound is expected to be extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin. Contact can cause severe burns, deep ulcerations, and permanent eye damage.[3][7]

Systemic Toxicity: The compound is anticipated to be toxic if it enters the bloodstream via inhalation, ingestion, or skin absorption.[7] Symptoms of systemic piperidine exposure can include nausea, vomiting, headache, dizziness, muscle weakness, and abdominal pain.[3]

Reactivity as an Alkylating Agent: The carbon-iodine bond is relatively weak, making the iodomethyl group a potent electrophile. In biological systems, such compounds can alkylate nucleophilic sites on proteins and nucleic acids. This mechanism is the basis for the cytotoxicity of many alkylating agents and raises concerns about potential long-term health effects, including mutagenicity. While specific data is unavailable for this compound, it should be handled as a potential mutagen until proven otherwise.

Physical and Chemical Hazards

-

Flammability: Piperidine is highly flammable with a low flash point.[2] Vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[2][8] this compound should be assumed to share these properties.

-

Reactivity: The compound is a reactive alkyl halide susceptible to nucleophilic attack.[9] It will react with a wide range of nucleophiles, including water (hydrolysis), alcohols, amines, and thiols. It is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[6]

-

Stability: The compound may be sensitive to light and air. The C-I bond can undergo homolytic cleavage upon exposure to UV light to form radical species. It should be stored under an inert atmosphere. Hazardous decomposition products upon heating or combustion include toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides, as well as hydrogen iodide.[5]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Strict engineering controls and a comprehensive PPE protocol are mandatory to mitigate the risks associated with this compound.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a tested and adequate face velocity.[10]

-

Ventilation: Use local exhaust ventilation to control vapors and aerosols.[2] Ensure the general laboratory ventilation provides a sufficient number of air changes per hour.

-

Safety Equipment: A safety shower and eyewash station must be immediately accessible and regularly tested.[8]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent all routes of exposure. This corresponds to a hybrid between EPA Level B and C protection, depending on the scale of the operation.[11]

| PPE Category | Specification | Rationale and Causality |

| Hand Protection | Double-gloving is required. Use a lighter-weight nitrile glove as the inner layer and a heavier, chemical-resistant glove (e.g., neoprene or Viton) as the outer layer. | The inner glove provides protection in case the outer glove is breached during doffing. The outer glove must be selected based on resistance to both piperidine and potential solvents. Always check manufacturer-specific breakthrough time data.[8][12] |

| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards AND a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and vapors.[13] The face shield offers a secondary barrier to protect the entire face from splashes.[11] Contact lenses should not be worn.[13] |

| Body Protection | A flame-retardant, chemical-resistant laboratory coat. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or a full splash suit should be worn over the lab coat.[14] | Protects skin from accidental contact and prevents contamination of personal clothing. Flame-retardant material is critical due to the high flammability of the compound. |

| Respiratory Protection | Typically not required if all work is conducted within a certified chemical fume hood. However, if there is a potential for exposure outside of a fume hood (e.g., large-scale transfer, spill cleanup), a full-facepiece respirator with an organic vapor cartridge and a P100 particulate filter is necessary.[12] | Protects against inhalation of toxic and corrosive vapors. A cartridge change-out schedule must be in place as part of the laboratory's respiratory protection program.[12] |

Section 3: Standard Operating Procedures (SOPs)

Adherence to a strict, step-by-step protocol is essential for safety. The following procedures should be incorporated into laboratory-specific SOPs.

Protocol for Weighing and Transfer

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter.

-

Inert Atmosphere: If the compound is stored under an inert atmosphere, prepare a Schlenk line or glovebox for the transfer.

-

Grounding: For transfers of significant quantities (>100 mL), ensure the container and receiving vessel are grounded and bonded to prevent static electricity discharge, which could ignite flammable vapors.[3]

-

Aliquotting: Use a clean, dry syringe or cannula for liquid transfers under an inert atmosphere. For solids, use spark-proof tools.[15] Perform the transfer deep within the fume hood.

-

Sealing: Immediately and securely cap the source container and the receiving vessel.

-

Decontamination: Wipe the exterior of the containers with a suitable solvent (e.g., isopropanol) to remove any residual contamination before removing them from the fume hood.

-

Waste: Dispose of all contaminated materials (e.g., weighing paper, pipette tips, wipes) in a designated hazardous waste container located within the fume hood.[16]

Storage Requirements

-

Container: Store in the original, tightly sealed container or a compatible, properly labeled secondary container. Polyethylene or polypropylene containers are often recommended.[17]

-

Location: Store in a locked, dedicated, and well-ventilated flammable liquid storage cabinet.[17] The storage area should be cool, dry, and out of direct sunlight.[2]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and sources of heat or ignition.[2][6][8]

-

Inert Atmosphere: For long-term storage and to maintain purity, storing under an inert gas (e.g., argon or nitrogen) is highly recommended.

Workflow Visualization

The following diagram illustrates the logical workflow for safely handling this compound.

Caption: Workflow for handling this compound.

Section 4: Emergency and Disposal Procedures

Preparedness is critical for mitigating the consequences of an accidental release or exposure.

Spill Response Protocol

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[16] Do not attempt to clean a large spill alone. Contact your institution's Environmental Health and Safety (EHS) department.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could spread the vapor.

-

Control Ignition Sources: Remove all sources of ignition from the area.[15]

-

Containment (for small, manageable spills): If you are trained and it is safe to do so, contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads.[16][17] Do not use combustible materials like paper towels.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable hazardous waste container.[16][17]

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

-

Reporting: Report the incident to your supervisor and EHS office, regardless of the size of the spill.

Emergency Response Decision Tree

Caption: Decision workflow for spill response.

First Aid Measures

Medical attention must be sought immediately in all cases of exposure.

-

Inhalation: Move the victim to fresh air immediately.[5] If breathing is difficult or has stopped, provide artificial respiration.[5] Call a physician immediately.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes, followed by washing with soap and water.[2][5] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Call an ophthalmologist immediately.

-

Ingestion: Do NOT induce vomiting due to the risk of perforation.[4] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[2] Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including unused product, contaminated consumables, and spill cleanup materials, must be treated as hazardous waste.

-

Collection: Collect waste in a designated, compatible, and clearly labeled container.[16] The label must include "Hazardous Waste" and the full chemical name.[16]

-

Segregation: Do not mix this waste with other waste streams unless compatibility is known.

-

Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from general laboratory traffic.[16]

-

Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[16] Never dispose of this chemical down the drain or in the regular trash.[16]

Conclusion

This compound is a potent synthetic tool whose utility is matched by its significant hazard profile. A culture of safety, built upon a deep understanding of its reactivity and toxicity, is non-negotiable. By implementing the engineering controls, personal protective equipment standards, and rigorous handling protocols detailed in this guide, researchers can effectively mitigate the risks. Every procedure, from a simple transfer to a complex reaction, must be approached with diligence and a proactive safety mindset to ensure the protection of all laboratory personnel.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-23). Sigma-Aldrich.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06). Sigma-Aldrich.

- 4-[(3-Iodophenoxy)methyl]piperidine - AK Scientific, Inc. AK Scientific, Inc.

- 3-Iodomethyl-1-methyl-piperidine | Benchchem. Benchchem.

- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG.

- Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024-05-07). Penta chemicals.

- Personal Protective Equipment | US EPA. (2025-09-12). US EPA.

- Safety Data Sheet: Piperidine - Carl ROTH. Carl ROTH.

- SAFETY DATA SHEET - Fisher Scientific. (2023-10-11). Fisher Scientific.

- (S)-Piperidin-3-ol - Apollo Scientific. (2023-08-03). Apollo Scientific.

- Safety Data Sheet - Fluorochem. (2024-12-19). Fluorochem.

- OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration.

- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. American Chemistry Council.

- PIPERIDINE AR - Loba Chemie. Loba Chemie.

- Piperidine Safety Data Sheet Jubilant Life Sciences Limited. Jubilant Life Sciences Limited.

- (3R)-3-(Aminomethyl)piperidine, N1-BOC protected - CymitQuimica. CymitQuimica.

- Safety Data Sheet: Piperidine - Carl ROTH. (2025-03-31). Carl ROTH.

- An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride - Benchchem. Benchchem.

- Proper Disposal of 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE: A Step-by-Step Guide for Laboratory Professionals - Benchchem. Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemos.de [chemos.de]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. aksci.com [aksci.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. carlroth.com [carlroth.com]

- 9. benchchem.com [benchchem.com]

- 10. carlroth.com [carlroth.com]

- 11. epa.gov [epa.gov]

- 12. americanchemistry.com [americanchemistry.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]

- 15. lobachemie.com [lobachemie.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

The Carbon-Iodine Bond in 3-(Iodomethyl)piperidine: A Technical Guide to its Reactivity and Synthetic Utility

Abstract

The 3-(iodomethyl)piperidine scaffold is a valuable, highly reactive building block in medicinal chemistry and drug development. The strategic placement of a primary carbon-iodine bond adjacent to a piperidine ring offers a versatile handle for introducing a wide array of functional groups through nucleophilic substitution. This technical guide provides an in-depth analysis of the C-I bond's reactivity in this specific context. We will explore the underlying principles governing its behavior, the critical role of nitrogen protection, and provide field-proven protocols for its synthesis and subsequent functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this important intermediate.

Introduction: The Preeminent Role of the Carbon-Iodine Bond in Nucleophilic Substitution

The utility of alkyl halides as electrophiles in nucleophilic substitution reactions is a cornerstone of modern organic synthesis. Within the homologous series of halogens, the carbon-iodine (C-I) bond possesses a unique combination of properties that render it exceptionally reactive. This heightened reactivity stems from two primary factors:

-

Bond Strength: The C-I bond is the weakest of the carbon-halogen bonds (approximately 234 kJ/mol). This lower bond dissociation energy translates to a lower activation energy for bond cleavage during a substitution reaction.

-

Leaving Group Ability: The iodide ion (I⁻) is an outstanding leaving group. Its large atomic radius and high polarizability allow it to stabilize the negative charge that develops as the C-I bond breaks. This stability facilitates a smoother transition state and accelerates the rate of reaction.

Consequently, primary alkyl iodides like this compound are highly susceptible to attack by a broad range of nucleophiles, predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism, characterized by a single concerted step of nucleophilic attack and leaving group departure, leads to an inversion of stereochemistry at the electrophilic carbon.

The Pivotal Role of N-Protection in Piperidine Chemistry

The secondary amine of the piperidine ring is itself a nucleophile and a base. In its unprotected form, it can compete with the desired external nucleophile, leading to a mixture of products, including potential N-alkylation and the formation of quaternary ammonium salts. Furthermore, under basic conditions, the free amine can induce side reactions.

To ensure chemoselectivity and achieve predictable outcomes, the piperidine nitrogen must be protected with a suitable electron-withdrawing group. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group in this context due to its steric bulk and electronic effects, which effectively suppress the nucleophilicity of the nitrogen. Moreover, the Boc group is stable under a variety of reaction conditions and can be readily removed under acidic conditions. This guide will therefore focus on the reactivity of N-Boc-3-(iodomethyl)piperidine.

Synthesis of N-Boc-3-(Iodomethyl)piperidine: A Reliable Protocol

The most common and reliable route to N-Boc-3-(iodomethyl)piperidine is a two-step process starting from the commercially available N-Boc-3-(hydroxymethyl)piperidine.

Step 1: Synthesis of N-Boc-3-(hydroxymethyl)piperidine

While commercially available, a representative synthesis of N-Boc-3-(hydroxymethyl)piperidine from 3-hydroxypyridine is outlined below for completeness. The process involves N-benzylation, reduction of the pyridine ring, Boc protection with concurrent debenzylation, and finally reduction of the ketone. A more direct route starts from 3-aminopiperidine, which is protected with a Boc group.[1]

Step 2: Iodination of N-Boc-3-(hydroxymethyl)piperidine

The conversion of the primary alcohol to the corresponding iodide is a crucial step. A standard and effective method utilizes triphenylphosphine and iodine in a reaction analogous to the Appel reaction.

Caption: Synthetic pathway for the iodination of N-Boc-3-(hydroxymethyl)piperidine.

Experimental Protocol: Synthesis of tert-butyl this compound-1-carboxylate

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve triphenylphosphine (1.2 eq.) and imidazole (1.2 eq.) in a 1:1 mixture of anhydrous dichloromethane (CH₂Cl₂) and acetonitrile (MeCN).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add iodine (I₂) (1.2 eq.) portion-wise, maintaining the temperature at 0 °C. The solution will turn a dark brown color.

-

Substrate Addition: In a separate flask, dissolve N-Boc-3-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-Boc-3-(iodomethyl)piperidine as a stable solid or oil.

Nucleophilic Substitution Reactions: Harnessing the Reactivity of the C-I Bond

The primary C-I bond in N-Boc-3-(iodomethyl)piperidine is highly susceptible to SN2 attack by a wide range of nucleophiles. The choice of solvent is critical for the success of these reactions. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation of the nucleophilic salt while leaving the anion relatively "naked" and highly reactive.

Caption: Generalized SN2 mechanism for the substitution on N-Boc-3-(iodomethyl)piperidine.

Representative Nucleophilic Substitution: Azide Introduction

The introduction of an azide group is a synthetically valuable transformation as the azide can be subsequently reduced to a primary amine or used in "click" chemistry reactions. The reaction of N-Boc-3-(iodomethyl)piperidine with sodium azide provides a clean and efficient route to N-Boc-3-(azidomethyl)piperidine.[2]

Experimental Protocol: Synthesis of tert-butyl 3-(azidomethyl)piperidine-1-carboxylate

-

Reaction Setup: In a round-bottom flask, dissolve N-Boc-3-(iodomethyl)piperidine (1.0 eq.) in anhydrous DMF.

-

Nucleophile Addition: Add sodium azide (NaN₃) (1.5 eq.) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volume).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography if necessary, though often the product is of sufficient purity for subsequent steps.

Scope of Nucleophiles

The high reactivity of the C-I bond allows for the use of a diverse range of nucleophiles. The following table summarizes some of the key transformations possible with N-Boc-3-(iodomethyl)piperidine.

| Nucleophile | Reagent Example | Product Functional Group | Solvent | Typical Conditions |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) | DMF | 60-80 °C |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) | DMSO | 80-100 °C |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) | DMF | Room Temp. to 50 °C |

| Amine | Benzylamine | Secondary Amine | MeCN, K₂CO₃ | Reflux |

| Carboxylate | Sodium Acetate (NaOAc) | Ester (-OAc) | DMF | 80-100 °C |

| Phenoxide | Sodium Phenoxide (NaOPh) | Aryl Ether (-OPh) | DMF | 60-80 °C |

Potential Side Reactions and Mechanistic Considerations

While SN2 reactions are the predominant pathway for this primary alkyl iodide, certain considerations are necessary to ensure optimal outcomes:

-

Elimination (E2): Although less common for primary halides, the use of bulky, strongly basic nucleophiles can lead to a competing E2 elimination reaction, forming an exocyclic methylene compound. This can be minimized by using less hindered nucleophiles and carefully controlling the reaction temperature.

-

Intramolecular Cyclization: If the introduced nucleophile has a suitably positioned reactive site, subsequent intramolecular reactions can occur. For instance, a nucleophile with a distal amine or alcohol could potentially cyclize onto the piperidine ring or another part of the molecule.

-

Role of the Piperidine Nitrogen (Unprotected): As previously mentioned, an unprotected piperidine nitrogen can act as an intramolecular nucleophile, leading to the formation of a bicyclic aziridinium ion. This is generally an undesired side reaction when functionalization at the iodomethyl group is the goal.

Caption: Potential intramolecular cyclization of unprotected this compound.

Conclusion

The carbon-iodine bond in this compound, particularly in its N-Boc protected form, is a highly reactive and synthetically versatile functional group. Its propensity to undergo SN2 reactions with a wide array of nucleophiles makes it an invaluable tool for the construction of complex, biologically active molecules. By understanding the fundamental principles of its reactivity, the critical importance of nitrogen protection, and by employing robust, field-proven protocols, researchers can effectively leverage this building block to accelerate their drug discovery and development programs.

References

- Synthesis of N-Boc-3-piperidone.

- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

-

Khom, V. R., et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 2024. [Link]

-

Szatmári, I., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2019. [Link]

-

Alvarado, C., et al. Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules, 2022. [Link]

-

Gassama, A., & Diatta, A. Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 2015. [Link]

-

Budruev, A.V., & Sch, E.S. Nucleophilic substitution reaction of the acyl azides with secondary amines mediated by Copper(II) salt. SciForum, 2017. [Link]

-

Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). ResearchGate. [Link]

-

Jackson, R. F. W. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online, 2008. [Link]

-

Bunescu, A., et al. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 2023. [Link]

-

O'Brien, P. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online, 2009. [Link]

-

Barluenga, J., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 2008. [Link]

-

Satoh, T., et al. Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers. Macromolecules, 2019. [Link]

Sources

Introduction: The Significance of the 3-(Iodomethyl)piperidine Scaffold

An In-depth Technical Guide to the Core Intermediates in the Synthesis of 3-(Iodomethyl)piperidine

This guide provides a detailed exploration of the key chemical intermediates and synthetic strategies employed in the preparation of this compound, a valuable heterocyclic building block in modern drug discovery and development. The narrative emphasizes the rationale behind synthetic choices, offering field-proven insights for researchers, chemists, and pharmaceutical scientists.

The piperidine ring is a ubiquitous motif in pharmaceuticals, recognized for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The 3-substituted piperidine framework, in particular, serves as a versatile scaffold for constructing ligands that target a wide array of biological systems.[2] The introduction of an iodomethyl group at the 3-position creates a highly reactive and valuable intermediate. The carbon-iodine bond is weak, making iodide an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile covalent attachment of the piperidine moiety to more complex molecular architectures, a critical step in the synthesis of novel therapeutic agents.[3] This guide dissects the primary synthetic routes to this compound, focusing on the critical intermediates that ensure a successful and efficient synthesis.

Strategic Overview of Synthetic Pathways

The synthesis of this compound predominantly proceeds through the functional group transformation of a pre-formed piperidine ring. The most common and reliable strategies originate from 3-(Hydroxymethyl)piperidine or its N-protected derivatives. Protecting the piperidine nitrogen is a critical strategic decision to prevent unwanted side reactions during the activation and substitution of the primary alcohol.

The general synthetic logic can be visualized as a multi-step process involving protection, activation (conversion of hydroxyl to a better leaving group), and finally, substitution to install the iodide.

Figure 1: High-level overview of primary synthetic routes to this compound.

Core Intermediate I: N-Protected 3-(Hydroxymethyl)piperidine

The foundational intermediate for most synthetic routes is an N-protected version of 3-(hydroxymethyl)piperidine. The piperidine nitrogen is basic and nucleophilic, which can lead to undesirable side reactions, such as reacting with the halogenating agents or the final iodinated product itself. Protection with a suitable group, most commonly the tert-butyloxycarbonyl (Boc) group, temporarily masks this reactivity. The Boc group is ideal due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.

Synthesis of N-Boc-3-(hydroxymethyl)piperidine

This key intermediate is typically prepared by reacting commercially available 3-piperidinemethanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.

| Property | Value | Reference |

| IUPAC Name | tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | [4] |

| CAS Number | 116574-71-1 | [4][5] |

| Molecular Formula | C₁₁H₂₁NO₃ | [5][6] |

| Molecular Weight | 215.29 g/mol | [5][6] |

| Appearance | White powder or solid | [6] |

| Solubility | Soluble in methanol and DMF | [4] |

Table 1: Physicochemical Properties of N-Boc-3-(hydroxymethyl)piperidine.

Experimental Protocol: Boc Protection

-

Setup: To a stirred solution of 3-piperidinemethanol (1.0 eq.) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (1.2 eq.).

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield N-Boc-3-(hydroxymethyl)piperidine as a white solid.

Core Intermediate II: N-Protected 3-(Halomethyl)piperidine

The conversion of the robust hydroxyl group into a more labile halide is the pivotal activation step. While direct iodination is possible, a two-step process via a chloromethyl or bromomethyl intermediate is often preferred for its reliability and the use of more common, less expensive reagents.

Synthesis via Chlorination

The hydroxyl group can be displaced by chlorine using various reagents, with thionyl chloride (SOCl₂) being a common and effective choice. The reaction proceeds through a chlorosulfite ester intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.

Figure 2: Workflow for the synthesis of the chloromethyl intermediate.

Rationale for Choice: Thionyl chloride is advantageous because the byproducts of the reaction are gaseous (SO₂ and HCl), which simplifies purification. The reaction is typically performed in an inert solvent like toluene or DCM.[7]

Experimental Protocol: Chlorination with Thionyl Chloride

Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

-

Setup: Dissolve N-Boc-3-(hydroxymethyl)piperidine (1.0 eq.) in an inert solvent such as toluene (~0.4 M) and cool the solution to 0 °C.

-

Reagent Addition: Add thionyl chloride (1.1-1.2 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.[7]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly adding it to a cold, saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-3-(chloromethyl)piperidine.

Final Conversion to this compound

The final stage of the synthesis involves converting the activated intermediate into the target iodo-compound and, if necessary, removing the nitrogen protecting group.

Halogen Exchange: The Finkelstein Reaction

The most common method for introducing the iodide is the Finkelstein reaction. This is an equilibrium process where a halide is exchanged for another. By using sodium iodide in acetone, the equilibrium is driven towards the product because sodium chloride (or bromide) is insoluble in acetone and precipitates out of the solution, effectively removing it from the reaction.

Experimental Protocol: Finkelstein Reaction

-

Setup: Dissolve N-Boc-3-(chloromethyl)piperidine (1.0 eq.) in anhydrous acetone (~0.3 M) in a flask equipped with a reflux condenser.

-

Reagent Addition: Add sodium iodide (1.5-2.0 eq.) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (NaCl) is indicative of the reaction's progress.

-

Workup: After cooling to room temperature, filter off the precipitated sodium chloride. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and then with a dilute sodium thiosulfate solution to remove any residual iodine color. Dry the organic layer and concentrate to yield N-Boc-3-(iodomethyl)piperidine.

Deprotection

If the final application requires the free piperidine nitrogen, the Boc group is readily cleaved under acidic conditions.

Experimental Protocol: Boc Deprotection

-

Setup: Dissolve the N-Boc-3-(iodomethyl)piperidine (1.0 eq.) in a suitable solvent such as dichloromethane or dioxane.

-

Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a 4 M solution of HCl in dioxane.

-

Reaction: Stir the mixture at room temperature for 1-3 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be used directly or neutralized with a base to yield the free amine, this compound.

Conclusion

The synthesis of this compound is a well-established process that hinges on the effective management of key intermediates. The strategic use of nitrogen protection, primarily with a Boc group, is essential for preventing side reactions and ensuring high yields. The conversion of the primary alcohol on the N-Boc-3-(hydroxymethyl)piperidine intermediate to a halide, often via the more stable N-Boc-3-(chloromethyl)piperidine , sets the stage for the final, efficient installation of iodine via the Finkelstein reaction. Understanding the causality behind each transformation—from protection to activation to substitution—allows researchers to troubleshoot and optimize this critical synthetic sequence for applications in pharmaceutical research and development.

References

-

Vertex Pharmaceuticals, Inc. (Date not available). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. Available from: [Link]

-

Velasco, M., et al. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules. Available from: [Link]

-

Capot Chemical. (Date not available). 116574-71-1 | N-Boc-3-(hydroxymethyl)piperidine. Capot Chemical. Available from: [Link]

-

Al-said, M. (Date not available). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available from: [Link]

-

Shtrygol, D. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

-

Gani, T. G. (1981). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available from: [Link]

-

de la Fuente, M. C., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Available from: [Link]

- Chen, J. (2015). Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Google Patents.

-

LookChem. (Date not available). Cas 90485-32-8,1-(IODOMETHYL)-PIPERIDINE. LookChem. Available from: [Link]

-

de la Fuente, M. C., et al. (2023). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link]

-

Padwa, A. (Date not available). Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. Available from: [Link]

- Chen, B., et al. (2011). Synthesis of unsaturated piperidines from piperidones with a silyl reagent. Google Patents.

-

National Center for Biotechnology Information. (Date not available). Chloromethyl pyridine iodide. PubChem. Available from: [Link]

-

Seeberger, P. H. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available from: [Link]

-

ResearchGate. (2017). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Available from: [Link]

-

Coudert, P., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. Available from: [Link]

-

National Center for Biotechnology Information. (Date not available). 3-Hydroxypiperidine. PubChem. Available from: [Link]

- Clariant Corp. (1999). Preparation of chloromethylpyridine hydrochlorides. Google Patents.

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. (+/-)-1-Boc-3-(hydroxymethyl)piperidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 116574-71-1 | N-Boc-3-(hydroxymethyl)piperidine - Capot Chemical [capotchem.com]

- 6. (3S)-3-(Hydroxymethyl)piperidine, N-BOC protected [cymitquimica.com]

- 7. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

A Technical Guide to the Sourcing and Application of 3-(Iodomethyl)piperidine for Advanced Drug Discovery

Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2] 3-(Iodomethyl)piperidine, a reactive and versatile building block, offers a direct route for incorporating this valuable motif into novel molecular entities. This guide provides an in-depth analysis for researchers and drug development professionals on the commercial landscape, synthesis, quality control, and strategic application of this key intermediate. We delve into the practical considerations of sourcing, from identifying suppliers of relevant derivatives to understanding the nuances of its synthesis via the Finkelstein reaction, ensuring scientific integrity and accelerating research timelines.

Strategic Importance in Medicinal Chemistry

The piperidine ring is one of the most prevalent saturated heterocyclic motifs found in pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interaction with biological targets. Furthermore, the basic nitrogen atom is often crucial for modulating physicochemical properties such as solubility and for forming key salt-bridge interactions within protein binding pockets.

This compound serves as a potent electrophile, making it an ideal reagent for introducing the piperidin-3-ylmethyl moiety via nucleophilic substitution reactions. The iodo-substituent is an excellent leaving group, rendering the compound significantly more reactive than its chloro- or bromo-analogs, facilitating reactions with a wide range of nucleophiles (e.g., amines, phenols, thiols) under mild conditions. This reactivity profile makes it a highly valuable, albeit specialized, building block in the synthesis of complex drug candidates.[3]

Commercial Availability and Sourcing

While the parent compound, this compound, is a highly reactive intermediate, it is more commonly available commercially as its hydrohalide salt or, more frequently, with the piperidine nitrogen protected (e.g., with a Boc group) or substituted (e.g., N-methyl). The nitrogen-protected variants offer superior stability and handling properties, preventing self-reaction and allowing for controlled, sequential synthetic steps. Researchers should carefully consider the specific requirements of their synthetic route when sourcing these materials.

Below is a summary of representative commercially available derivatives. Purity and availability are subject to change and should be verified with the respective suppliers.

| Compound Name | CAS Number | Representative Supplier(s) | Typical Purity | Notes |

| tert-butyl this compound-1-carboxylate | 253177-03-6 | Sigma-Aldrich, Synthonix | ≥95% | N-Boc protected form; stable and widely used for further functionalization after deprotection.[4] |

| This compound hydrobromide | Not Assigned | Crysdot LLC | ≥95% | Hydrobromide salt form, enhancing stability for storage and handling. |

| 3-(Iodomethyl)-1-methyl-piperidine hydrochloride | 2725791-08-0 | Fluorochem, BenchChem | ≥97% | N-methylated version, useful when the N-methylpiperidine core is the target scaffold.[5][6] |

| 4-(Iodomethyl)piperidine | 4945-54-4 | MolCore | ≥98% | The 4-substituted isomer, available for comparative studies or when this substitution pattern is required.[7] |

Synthesis and Quality Control: A Self-Validating Workflow

For custom synthesis or scale-up, understanding the synthetic route and associated quality control (QC) is paramount. The most reliable and common method for preparing this compound is through a nucleophilic substitution reaction, specifically the Finkelstein reaction.[8][9]

Recommended Synthetic Protocol: The Finkelstein Reaction

The Finkelstein reaction facilitates the conversion of an alkyl chloride or bromide to the corresponding iodide.[8][10] The reaction's success hinges on Le Chatelier's principle; using sodium iodide (NaI) in a solvent like acetone, where NaI is soluble but the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not, drives the reaction to completion through precipitation of the salt.[8]

A common and practical precursor is the commercially available N-Boc-3-(hydroxymethyl)piperidine. The hydroxyl group is not a good leaving group and must first be converted into one, such as a tosylate or mesylate, before the halogen exchange.

Step-by-Step Methodology:

-

Activation of the Hydroxyl Group (Mesylation):

-

Dissolve N-Boc-3-(hydroxymethyl)piperidine (1.0 eq.) and a suitable base like triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Argon).

-

Slowly add methanesulfonyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a cold saturated solution of sodium bicarbonate. Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting mesylate is often used in the next step without further purification.[11]

-

-

Iodide Substitution (Finkelstein Reaction):

-

Dissolve the crude N-Boc-3-(methylsulfonylmethyl)piperidine from the previous step in acetone.

-

Add sodium iodide (NaI, 1.5-3.0 eq.) to the solution.

-

Heat the mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (sodium mesylate) is a visual indicator of reaction progress.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After completion, cool the mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine to remove any remaining inorganic salts.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, N-Boc-3-(iodomethyl)piperidine.

-

The diagram below illustrates this robust two-step synthetic pathway.

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. benchchem.com [benchchem.com]

- 4. tert-butyl this compound-1-carboxylate | 253177-03-6 [sigmaaldrich.cn]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. labsolu.ca [labsolu.ca]

- 7. molcore.com [molcore.com]

- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 9. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 10. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]

- 11. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Harnessing the Reactivity of 3-(Iodomethyl)piperidine for the Synthesis of Novel Piperidine Derivatives

An Application and Protocol Guide for the Synthetic Chemist

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that is crucial for molecular recognition and pharmacological activity.[3][4] This guide focuses on the synthetic utility of 3-(Iodomethyl)piperidine, a highly valuable and reactive intermediate. The presence of an iodomethyl group at the 3-position offers a prime site for chemical modification, as iodine is an excellent leaving group in nucleophilic substitution and cross-coupling reactions.[5] We present a series of detailed protocols for leveraging this reactivity to synthesize a diverse library of piperidine derivatives, including those formed via N-, O-, and S-alkylation, as well as through advanced palladium-catalyzed cross-coupling reactions.

The Strategic Importance of the Piperidine Scaffold

Piperidine and its derivatives are integral to drug design, featuring in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents.[1][6][7] Their prevalence stems from the scaffold's ability to impart favorable physicochemical properties such as improved solubility and bioavailability, while also serving as a key pharmacophore that can be tailored to interact with specific biological targets.[8] The development of efficient and modular synthetic routes to novel piperidine derivatives is therefore a critical task for drug discovery and development professionals.

This compound serves as an exemplary starting material for building molecular complexity. The carbon-iodine bond is relatively weak and highly polarizable, rendering the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This inherent reactivity is the foundation for the synthetic applications detailed herein.

Foundational Synthetic Transformations: Alkylation Reactions

The most direct application of this compound's reactivity is through nucleophilic substitution reactions. These protocols are foundational and can be executed in most standard organic synthesis laboratories.

N-Alkylation for the Synthesis of Tertiary Amines and Quaternary Ammonium Salts

The reaction of this compound with primary or secondary amines is a straightforward method for generating more complex tertiary amines. This reaction typically proceeds via an SN2 mechanism. The choice of base is critical to neutralize the hydroiodic acid (HI) formed during the reaction, preventing the protonation and deactivation of the nucleophilic amine.

Experimental Protocol: General Procedure for N-Alkylation

-

Reagent Preparation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or DMF.

-

Base Addition : Add a non-nucleophilic base (1.5-2.0 eq.), such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

-

Substrate Addition : To the stirred suspension, add a solution of N-protected this compound (1.1 eq.) in the same solvent. Note: The piperidine nitrogen of the starting material is typically protected (e.g., with a Boc group) to prevent self-alkylation.

-

Reaction : Stir the mixture at room temperature or heat to 50-70°C, monitoring the reaction progress by TLC or LC-MS.

-

Work-up : Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification : Purify the residue by column chromatography on silica gel to yield the desired N-alkylated piperidine derivative.

Table 1: Representative Examples of N-Alkylation Reactions

| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | K₂CO₃ | DMF | 60 | 12 | 85 |

| Pyrrolidine | DIPEA | ACN | 50 | 16 | 91 |

| Aniline | K₂CO₃ | DMF | 80 | 24 | 72 |

| Benzylamine | DIPEA | ACN | RT | 18 | 88 |

Workflow for Synthesis via Alkylation

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. ijnrd.org [ijnrd.org]

- 8. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

Application Notes and Protocols: Leveraging 3-(Iodomethyl)piperidine in Synthetic Chemistry

Introduction: The Strategic Value of 3-(Iodomethyl)piperidine

In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, present in numerous pharmaceuticals and biologically active compounds.[1] this compound emerges as a particularly valuable building block due to the strategic placement of a highly reactive iodomethyl group. The carbon-iodine bond is inherently weak, making iodine an excellent leaving group in nucleophilic substitution reactions.[2][3] This inherent reactivity allows for the facile introduction of the 3-piperidylmethyl moiety onto a wide range of molecular frameworks, a common strategy in the synthesis of ligands for various biological targets.[2][4][5]

This guide provides an in-depth exploration of the experimental protocols involving this compound, focusing on its application in N-alkylation and C-alkylation reactions. The protocols are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure reproducibility and success.

Safety First: Handling and Storage of Alkyl Iodides

Before commencing any experimental work, a thorough understanding of the associated hazards is critical. This compound and related alkyl iodides should be handled with caution.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of potentially harmful vapors.[6][7][8]

-

Toxicity: Alkyl iodides can be toxic by ingestion, inhalation, and skin absorption.[9] They are often classified as irritants, causing potential irritation to the skin, eyes, and respiratory system.[7] Direct contact should be avoided.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

-

Disposal: Dispose of all chemical waste, including contaminated materials, in accordance with local, state, and federal regulations. Do not pour down the drain.

Core Application: Nucleophilic Substitution via N-Alkylation

One of the most prevalent applications of this compound is the alkylation of primary and secondary amines to form tertiary amines or quaternary ammonium salts. This reaction is a cornerstone of synthetic chemistry for building molecular complexity.

Mechanistic Rationale

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nucleophilic nitrogen atom of the amine attacks the electrophilic methylene carbon of this compound. This concerted step results in the displacement of the iodide ion and the formation of a new carbon-nitrogen bond. A base is typically required to neutralize the hydroiodic acid (HI) formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[10]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. lobachemie.com [lobachemie.com]

- 9. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: 3-(Iodomethyl)piperidine as a Versatile Building Block in Organic Synthesis